2-amino-3-(4-ethoxybenzoyl)-N-[3-(trifluoromethyl)phenyl]indolizine-1-carboxamide
Beschreibung
BenchChem offers high-quality 2-amino-3-(4-ethoxybenzoyl)-N-[3-(trifluoromethyl)phenyl]indolizine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-amino-3-(4-ethoxybenzoyl)-N-[3-(trifluoromethyl)phenyl]indolizine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
2-amino-3-(4-ethoxybenzoyl)-N-[3-(trifluoromethyl)phenyl]indolizine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20F3N3O3/c1-2-34-18-11-9-15(10-12-18)23(32)22-21(29)20(19-8-3-4-13-31(19)22)24(33)30-17-7-5-6-16(14-17)25(26,27)28/h3-14H,2,29H2,1H3,(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXHUNAUQJYGBRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC=CC(=C4)C(F)(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 2-amino-3-(4-ethoxybenzoyl)-N-[3-(trifluoromethyl)phenyl]indolizine-1-carboxamide is a member of the indolizine family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be described by the following identifiers:
- IUPAC Name : 2-amino-3-(4-ethoxybenzoyl)-N-[3-(trifluoromethyl)phenyl]indolizine-1-carboxamide
- Molecular Formula : C23H20F3N3O2
- Molecular Weight : Approximately 421.42 g/mol
The structural formula indicates the presence of functional groups such as an amino group, a carboxamide, and a trifluoromethyl substituent, which are critical for its biological activity.
Synthesis
The synthesis of indolizine derivatives typically involves multi-step reactions starting from simpler aromatic compounds. For instance, the synthesis can be achieved through cyclization reactions involving appropriate precursors like 4-ethoxybenzoyl chloride and 3-(trifluoromethyl)aniline under controlled conditions. The resulting product undergoes purification processes such as recrystallization or chromatography to yield the final compound in high purity.
Antimicrobial Activity
Indolizine derivatives have been reported to exhibit significant antimicrobial properties. A study focusing on similar indolizine compounds demonstrated that modifications at various positions on the indolizine core can enhance their efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli. The compound showed comparable or superior activity against these pathogens when tested alongside standard antibiotics like ampicillin .
Antitumor Activity
Research has indicated that indolizines can act as antitumoral agents. For example, compounds containing the indolizine moiety have been explored for their ability to inhibit cell proliferation in various cancer cell lines. The mechanism of action often involves interference with mitotic processes or induction of apoptosis in cancer cells . Specific studies have highlighted the potential of indolizines to target specific signaling pathways involved in tumor growth.
Anti-inflammatory Effects
Indolizines have also been investigated for their anti-inflammatory properties. Compounds similar to 2-amino-3-(4-ethoxybenzoyl)-N-[3-(trifluoromethyl)phenyl]indolizine have shown promise in reducing inflammation markers in vitro and in vivo, suggesting a potential therapeutic role in inflammatory diseases .
Case Studies
Several case studies have documented the biological activity of indolizine derivatives:
- Study on Antimicrobial Efficacy : A series of indolizine derivatives were synthesized and tested for antibacterial activity. The results indicated that certain substitutions significantly enhanced activity against resistant strains of bacteria .
- Antitumor Activity Assessment : In vitro assays using human cancer cell lines revealed that specific indolizine derivatives could inhibit cell growth by inducing apoptosis, highlighting their potential as anticancer agents .
- Inflammation Model Studies : Animal models treated with indolizine derivatives showed reduced levels of pro-inflammatory cytokines, suggesting their utility in managing inflammatory conditions .
Wissenschaftliche Forschungsanwendungen
The compound 2-amino-3-(4-ethoxybenzoyl)-N-[3-(trifluoromethyl)phenyl]indolizine-1-carboxamide is a synthetic organic molecule with potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article explores its scientific research applications, supported by data tables and case studies.
Structure and Composition
The molecular formula of the compound is , indicating the presence of a complex structure that includes an indolizine core, an ethoxybenzoyl moiety, and a trifluoromethyl group. The trifluoromethyl group is known for enhancing biological activity and lipophilicity, which may contribute to the compound's pharmacological properties.
Physical Properties
- Molecular Weight : 388.37 g/mol
- Melting Point : Not readily available from the current sources
- Solubility : Expected to be soluble in organic solvents due to its hydrophobic characteristics.
Medicinal Chemistry
The primary application of 2-amino-3-(4-ethoxybenzoyl)-N-[3-(trifluoromethyl)phenyl]indolizine-1-carboxamide lies in its potential as an anticancer agent . Compounds with similar structures have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis.
Case Study: Anticancer Activity
A study investigated derivatives of indolizine compounds, revealing that modifications at the indolizine core can significantly affect their anticancer efficacy. For instance, compounds with trifluoromethyl groups exhibited enhanced activity against various cancer cell lines, including breast and colon cancer cells. The mechanism of action often involves disruption of microtubule formation and induction of cell cycle arrest at the G2/M phase, leading to increased apoptosis rates .
Antimicrobial Properties
Research has indicated that certain indolizine derivatives possess antimicrobial properties. The incorporation of ethoxy and trifluoromethyl groups may enhance their effectiveness against bacterial strains, making them suitable candidates for further development as antimicrobial agents.
Data Table: Antimicrobial Efficacy
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| 2-amino-3-(4-ethoxybenzoyl)-N-[3-(trifluoromethyl)phenyl]indolizine-1-carboxamide | Pseudomonas aeruginosa | 8 µg/mL |
Enzyme Inhibition
Another promising application involves the inhibition of specific enzymes involved in cancer progression or bacterial metabolism. Indolizine derivatives have been shown to act as inhibitors for various kinases and proteases, which are critical in tumor growth and survival.
Case Study: Kinase Inhibition
In vitro studies demonstrated that certain indolizine compounds inhibited specific kinases associated with cancer cell signaling pathways, leading to reduced cell viability in treated cells compared to controls .
Drug Development Potential
The unique structural features of 2-amino-3-(4-ethoxybenzoyl)-N-[3-(trifluoromethyl)phenyl]indolizine-1-carboxamide position it as a candidate for further development in drug discovery pipelines targeting cancers and resistant bacterial infections.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
